molecular formula C3H2BrN3O2 B1268424 4-Bromo-3-nitro-1H-pyrazole CAS No. 89717-64-6

4-Bromo-3-nitro-1H-pyrazole

Cat. No.: B1268424
CAS No.: 89717-64-6
M. Wt: 191.97 g/mol
InChI Key: WEQNDTYVEHMMMX-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C3H2BrN3O2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a nitro group at the 3-position

Preparation Methods

Direct Bromination of 3-Nitropyrazole

Reaction Overview

Bromination of 3-nitropyrazole represents the most straightforward method for synthesizing 4-bromo-3-nitro-1H-pyrazole. The nitro group at position 3 directs electrophilic bromination to the adjacent position (C-4) due to its electron-withdrawing meta-directing nature.

Procedure:

  • Substrate Preparation : 3-Nitropyrazole is synthesized via nitration of pyrazole using fuming nitric acid in acetic anhydride at 0–5°C.
  • Bromination : 3-Nitropyrazole is dissolved in glacial acetic acid, and liquid bromine (1.1 equiv) is added dropwise at room temperature. The mixture is stirred for 12–16 hours.
  • Workup : The reaction is quenched with ice water, and the precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1).

Key Data:

Parameter Value Source
Yield 58–65%
Reaction Time 12–16 hours
Purity (HPLC) >95%

Mechanistic Insight : The nitro group deactivates the pyrazole ring, favoring electrophilic substitution at the less hindered C-4 position. Side products, such as 5-bromo-3-nitro-1H-pyrazole, are minimized due to steric and electronic factors.

Nitration of 4-Bromopyrazole

Reaction Overview

This two-step approach involves brominating pyrazole first, followed by nitration. The bromine atom at C-4 directs nitration to the meta position (C-3), leveraging its electron-withdrawing inductive effect.

Procedure:

  • Bromination of Pyrazole :
    • Pyrazole is treated with bromine in carbon tetrachloride at 40°C for 6 hours, yielding 4-bromopyrazole.
  • Nitration :
    • 4-Bromopyrazole is added to a mixture of fuming HNO₃ and concentrated H₂SO₄ at 0°C. The solution is warmed to 25°C and stirred for 4 hours.
  • Workup : The mixture is poured onto ice, neutralized with NaHCO₃, and extracted with dichloromethane. The organic layer is dried and concentrated.

Key Data:

Parameter Value Source
Bromination Yield 72%
Nitration Yield 55%
Overall Yield 40%

Challenges : Competing nitration at C-5 may occur, requiring careful temperature control. The use of mixed acids (HNO₃/H₂SO₄) enhances reactivity but necessitates stringent safety measures.

Sandmeyer Reaction on 4-Amino-3-nitropyrazole

Reaction Overview

The Sandmeyer reaction replaces an amino group with bromine, offering high regioselectivity. This method is ideal for late-stage functionalization.

Procedure:

  • Diazotization :
    • 4-Amino-3-nitropyrazole is suspended in 48% HBr and cooled to 0–5°C. NaNO₂ (1.05 equiv) is added slowly, maintaining temperature <5°C.
  • Bromination :
    • CuBr (0.5 equiv) is added, and the mixture is stirred at 60°C for 1 hour.
  • Workup : The product is extracted with petroleum ether, washed with brine, and purified via silica gel chromatography.

Key Data:

Parameter Value Source
Yield 82–85%
Reaction Time 2 hours
Purity (NMR) >98%

Advantages : This method avoids harsh bromination conditions and eliminates positional isomers. However, it requires prior synthesis of 4-amino-3-nitropyrazole, which is achieved via catalytic hydrogenation of 4-nitro derivatives.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost Efficiency
Direct Bromination 58–65% >95% Moderate High
Nitration of 4-Bromo 40% 90% Low Moderate
Sandmeyer Reaction 82–85% >98% High Low

Critical Considerations :

  • Direct Bromination : Optimal for small-scale synthesis but limited by moderate yields.
  • Nitration of 4-Bromo : Suitable for laboratories with acid-handling capabilities but suffers from low overall yield.
  • Sandmeyer Reaction : Preferred for industrial applications due to high yield and purity, albeit with higher reagent costs.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

    Cyclization: Various cyclization agents and conditions depending on the desired product.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-Amino-3-nitro-1H-pyrazole.

    Cyclization: Various fused heterocyclic compounds.

Scientific Research Applications

4-Bromo-3-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    4-Bromopyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitropyrazole: Lacks the bromine atom, affecting its substitution reactions.

    4-Chloro-3-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Biological Activity

4-Bromo-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₃H₂BrN₃O₂
  • Molar Mass : Approximately 191.97 g/mol
  • Crystal Structure : Exhibits a monoclinic crystal system, characterized by specific lattice parameters obtained through X-ray diffraction techniques.

This compound functions through various biochemical pathways:

  • Enzyme Inhibition : It is known to inhibit liver alcohol dehydrogenase, affecting alcohol metabolism and influencing cellular metabolic flux.
  • Calcium Uptake Modulation : The compound inhibits oxidative phosphorylation and calcium uptake, which can lead to altered cellular energy dynamics.
  • Cell Signaling Pathways : By modulating gene expression and signaling pathways, it influences various cellular processes, potentially impacting cell proliferation and survival.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound may have anticancer properties .
  • Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory and analgesic activities, indicating a possible therapeutic role in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition of bacterial growth,
AnticancerInhibition of cancer cell lines
Anti-inflammatoryReduction in inflammation markers

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its promise in clinical applications .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound induces apoptosis in malignant cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This finding highlights the compound's potential as a lead structure for developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-3-nitro-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves sequential bromination and nitration. For example, bromination at the pyrazole C4 position can be achieved using NaH and methyl iodide in a polar aprotic solvent (e.g., DMF), followed by nitration with nitric acid under controlled temperatures (0–5°C) to avoid over-nitration. Detailed characterization via 1H^1 \text{H}, 13C^{13} \text{C}, and 15N^{15} \text{N} NMR, IR, and mass spectrometry is critical to confirm regiochemistry and purity, as highlighted in studies of analogous bromo-nitro pyrazoles .

Q. How is spectroscopic data interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR shows deshielded protons near electron-withdrawing groups (e.g., nitro at C3). 15N^{15} \text{N} NMR distinguishes nitrogen environments, with nitro groups appearing at ~–30 ppm and pyrazole ring nitrogens at ~–150 to –200 ppm .
  • IR : Strong absorption bands at ~1540 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (symmetric stretch) confirm the nitro group .
  • MS : Molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns (due to bromine) validate the molecular formula .

Advanced Research Questions

Q. How does the nitro group at C3 influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, reducing electron density at adjacent positions. This enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but may require tailored ligands (e.g., XPhos) to stabilize intermediates. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces . For example, nitration at C3 in pyrazoles directs subsequent substitutions to C5 due to electronic effects .

Q. How can researchers resolve contradictions in reported 1H^1 \text{H} NMR chemical shifts for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

  • Use 2D NMR (e.g., HSQC, HMBC) to assign protons unambiguously.
  • Compare data in consistent solvents (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Validate purity via microanalysis (C, H, N) and HPLC . For instance, conflicting 1H^1 \text{H} NMR signals for pyrazole protons in DMSO vs. CDCl3_3 were resolved by confirming tautomeric stability in polar solvents .

Q. What strategies optimize the design of this compound derivatives for pharmaceutical applications?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace bromine with CF3_3 or CN groups to modulate lipophilicity and target binding .
  • Derivatization : Introduce substituents at N1 (e.g., methyl, aryl) to enhance metabolic stability. For example, 1-methyl-4-bromo-3-nitro derivatives showed improved antibacterial activity in structure-activity relationship (SAR) studies .
  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangements of nitro and bromo groups, which influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) critical for drug-receptor binding .

Q. Key Recommendations

  • Synthetic Optimization : Screen Brønsted/Lewis acids (e.g., H2_2SO4_4, FeCl3_3) to improve nitration yields .
  • Analytical Rigor : Combine HRMS with 15N^{15} \text{N} NMR to resolve ambiguities in nitro group positioning .
  • Computational Support : Use Gaussian or ORCA for transition-state modeling in substitution reactions .

Properties

IUPAC Name

4-bromo-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345684
Record name 4-Bromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89717-64-6
Record name 4-Bromo-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-nitro-1H-pyrazole
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Retrosynthesis Analysis

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